molecular formula C10H11NO2 B2476695 2-Methoxy-2-(3-methoxyphenyl)acetonitrile CAS No. 1491330-96-1

2-Methoxy-2-(3-methoxyphenyl)acetonitrile

Cat. No.: B2476695
CAS No.: 1491330-96-1
M. Wt: 177.203
InChI Key: UQJPQYTZCLYJML-UHFFFAOYSA-N
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Description

2-Methoxy-2-(3-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C10H11NO2 It is characterized by the presence of a methoxy group and a nitrile group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(3-methoxyphenyl)acetonitrile typically involves the reaction of 3-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the formation of the nitrile group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(3-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-2-(3-methoxyphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(3-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-2-(3-methoxyphenyl)acetonitrile is unique due to the presence of two methoxy groups, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-methoxy-2-(3-methoxyphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-12-9-5-3-4-8(6-9)10(7-11)13-2/h3-6,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJPQYTZCLYJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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